molecular formula C12H16O2 B12272220 2-(3,5-Dimethylphenoxy)cyclobutan-1-ol

2-(3,5-Dimethylphenoxy)cyclobutan-1-ol

Cat. No.: B12272220
M. Wt: 192.25 g/mol
InChI Key: GDDWYPFFGQQRQP-UHFFFAOYSA-N
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Description

2-(3,5-Dimethylphenoxy)cyclobutan-1-ol is an organic compound characterized by a cyclobutane ring bonded to a phenoxy group with two methyl substituents at the 3 and 5 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-Dimethylphenoxy)cyclobutan-1-ol typically involves the reaction of 3,5-dimethylphenol with cyclobutanone under basic conditions. The reaction proceeds through the formation of an intermediate phenoxide ion, which then undergoes nucleophilic addition to the carbonyl group of cyclobutanone, followed by protonation to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity, making the process more economically viable.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Dimethylphenoxy)cyclobutan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding cyclobutanol derivative.

    Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Formation of 2-(3,5-dimethylphenoxy)cyclobutanone.

    Reduction: Formation of this compound derivatives.

    Substitution: Formation of substituted phenoxycyclobutane derivatives.

Scientific Research Applications

2-(3,5-Dimethylphenoxy)cyclobutan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-(3,5-Dimethylphenoxy)cyclobutan-1-ol exerts its effects involves interactions with specific molecular targets. The phenoxy group can engage in hydrogen bonding and hydrophobic interactions, while the cyclobutane ring provides structural rigidity. These interactions can influence the compound’s binding affinity and specificity towards various biological targets, potentially affecting cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,4-Dimethylphenoxy)cyclobutan-1-ol
  • 2-(3,5-Dimethylphenoxy)cyclopentan-1-ol
  • 2-(3,5-Dimethylphenoxy)cyclohexan-1-ol

Uniqueness

2-(3,5-Dimethylphenoxy)cyclobutan-1-ol is unique due to its specific substitution pattern and the presence of a cyclobutane ring, which imparts distinct chemical and physical properties. Compared to similar compounds with different ring sizes or substitution patterns, it may exhibit unique reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C12H16O2

Molecular Weight

192.25 g/mol

IUPAC Name

2-(3,5-dimethylphenoxy)cyclobutan-1-ol

InChI

InChI=1S/C12H16O2/c1-8-5-9(2)7-10(6-8)14-12-4-3-11(12)13/h5-7,11-13H,3-4H2,1-2H3

InChI Key

GDDWYPFFGQQRQP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)OC2CCC2O)C

Origin of Product

United States

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